![molecular formula C18H17ClO4 B14327687 2-Propanone, 1-[2-(3-chlorobenzoyl)-4,5-dimethoxyphenyl]- CAS No. 104278-22-0](/img/structure/B14327687.png)
2-Propanone, 1-[2-(3-chlorobenzoyl)-4,5-dimethoxyphenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanone, 1-[2-(3-chlorobenzoyl)-4,5-dimethoxyphenyl]- is an organic compound with a complex structure It features a propanone backbone with a 3-chlorobenzoyl group and two methoxy groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-[2-(3-chlorobenzoyl)-4,5-dimethoxyphenyl]- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 4,5-dimethoxybenzene with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction forms the intermediate 1-[2-(3-chlorobenzoyl)-4,5-dimethoxyphenyl]ethanone, which is then subjected to a methylation reaction using methyl iodide and a base like potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanone, 1-[2-(3-chlorobenzoyl)-4,5-dimethoxyphenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoyl derivatives.
Applications De Recherche Scientifique
2-Propanone, 1-[2-(3-chlorobenzoyl)-4,5-dimethoxyphenyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Propanone, 1-[2-(3-chlorobenzoyl)-4,5-dimethoxyphenyl]- involves its interaction with specific molecular targets. The compound’s chlorobenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The methoxy groups may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Propanone, 1,3-diphenyl-
- 2-Propanone, 1,1,3-trichloro-
- Phenylacetone
Uniqueness
2-Propanone, 1-[2-(3-chlorobenzoyl)-4,5-dimethoxyphenyl]- is unique due to the presence of both a chlorobenzoyl group and two methoxy groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
104278-22-0 |
|---|---|
Formule moléculaire |
C18H17ClO4 |
Poids moléculaire |
332.8 g/mol |
Nom IUPAC |
1-[2-(3-chlorobenzoyl)-4,5-dimethoxyphenyl]propan-2-one |
InChI |
InChI=1S/C18H17ClO4/c1-11(20)7-13-9-16(22-2)17(23-3)10-15(13)18(21)12-5-4-6-14(19)8-12/h4-6,8-10H,7H2,1-3H3 |
Clé InChI |
JRILKXNWJMAVMT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=CC(=C(C=C1C(=O)C2=CC(=CC=C2)Cl)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


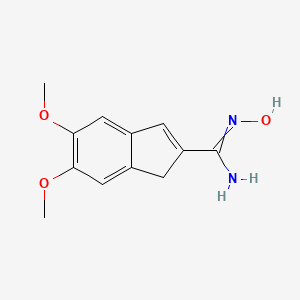
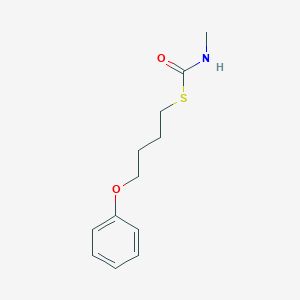
![2-[(4-Oxoazetidin-2-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14327611.png)
![4-Ethoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14327618.png)
![[1,1'-Biphenyl]-4-yl (phenylsulfanyl)acetate](/img/structure/B14327626.png)
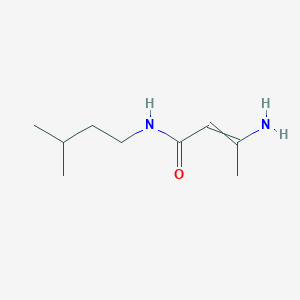
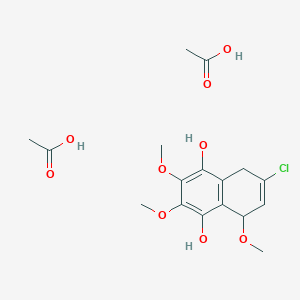
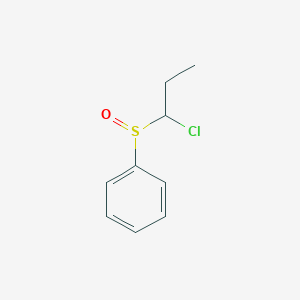

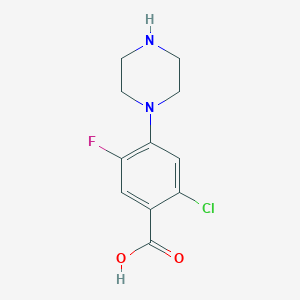
![[3-(4-Methylbenzene-1-sulfonyl)-1,3-thiazolidin-2-ylidene]cyanamide](/img/structure/B14327662.png)

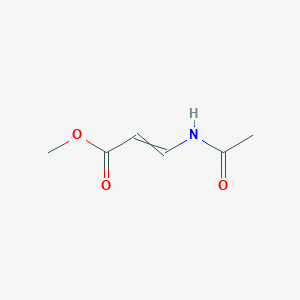
![Hydrazinecarboxylic acid, [(4-chlorophenyl)methylene]-, methyl ester](/img/structure/B14327683.png)
